

4-iodo-1H-indazole molecular weight and formula

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Compound of Interest

Compound Name: 4-iodo-1H-indazole

Cat. No.: B1326386

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Technical Overview of 4-iodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical specifications for **4-iodo-1H-indazole**, a heterocyclic aromatic organic compound. Given its structural relation to other biologically active indazole derivatives, it serves as a valuable building block in medicinal chemistry and drug discovery. The introduction of an iodine atom onto the indazole scaffold provides a functional handle for further synthetic modifications, such as cross-coupling reactions, enabling the exploration of a diverse chemical space.

Physicochemical Properties

The fundamental molecular properties of **4-iodo-1H-indazole** are summarized below. These calculated values are essential for experimental design, reaction stoichiometry, and analytical characterization.

Property	Value
Molecular Formula	C ₇ H ₅ IN ₂ [1]
Molecular Weight	244.03 g/mol [1]
Stereochemistry	Achiral[1]

Structural Information

For unambiguous identification and representation in chemical software, the following structural identifiers are provided.

Identifier	Value
SMILES	<chem>c1cc(c2cn[nH]c2c1)I</chem> [1]
InChI	InChI=1S/C7H5IN2/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H,(H,9,10) [1]
InChIKey	CJQXSPSUIGJNJX-UHFFFAOYSA-N [1]

Note on Experimental Protocols and Visualizations: Due to the specificity of this request on core molecular data, detailed experimental protocols for synthesis or specific signaling pathway diagrams are not included. The synthesis of **4-iodo-1H-indazole** would typically proceed via the iodination of 1H-indazole, requiring specific laboratory procedures for reagent selection, reaction condition optimization (temperature, solvent), and purification, which are beyond the scope of this document. No established signaling pathways involving this specific molecule are publicly documented.

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References

- 1. GSRS [gsrs.ncats.nih.gov]
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